molecular formula C14H13NO2 B185185 N-(2-hydroxyphenyl)-2-phenylacetamide CAS No. 95384-58-0

N-(2-hydroxyphenyl)-2-phenylacetamide

Cat. No.: B185185
CAS No.: 95384-58-0
M. Wt: 227.26 g/mol
InChI Key: QAFXRWOIRKOKAZ-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-2-phenylacetamide is an organic compound with a molecular formula of C14H13NO2 It is characterized by the presence of a hydroxyl group attached to a phenyl ring and an acetamide group attached to another phenyl ring

Mechanism of Action

Target of Action

N-(2-hydroxyphenyl)-2-phenylacetamide, also known as OH-VPA, is a derivative of valproic acid (VPA) and has been identified as a histone deacetylase inhibitor . This compound has shown improved antiproliferative activity towards various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231, and SKBr3) and human cervical cancer cell lines (HeLa), compared to that of VPA .

Mode of Action

The compound interacts with its targets, primarily histone deacetylases, to inhibit their activity . This inhibition leads to the release of nuclear HMGB1 and modifies reactive oxygen species (ROS) levels in HeLa cells . The compound’s interaction with its targets results in changes in the cellular environment, leading to the inhibition of cell growth and induction of apoptosis .

Biochemical Pathways

The compound affects several biochemical pathways. One of the key pathways influenced by this compound is the histone deacetylation pathway . By inhibiting histone deacetylases, the compound alters the acetylation state of histones, thereby influencing gene expression. This can lead to changes in cell growth and survival .

Pharmacokinetics

Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The primary result of the action of this compound is the inhibition of cell growth and the induction of apoptosis in various cancer cell lines . This is achieved through the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, the pH of the environment, and the presence of specific enzymes can all influence the compound’s action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2-phenylacetamide typically involves the reaction of 2-aminophenol with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(2-hydroxyphenyl)-2-phenylacetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)acetamide: Similar structure but lacks the phenyl group attached to the acetamide.

    2-acetamidophenol:

    N-(2-hydroxy-5-nitrophenyl)acetamide: Contains a nitro group, which imparts different chemical properties.

Uniqueness

N-(2-hydroxyphenyl)-2-phenylacetamide is unique due to the presence of both hydroxyl and acetamide groups attached to phenyl rings, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its dual functionality makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-13-9-5-4-8-12(13)15-14(17)10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFXRWOIRKOKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356860
Record name Benzeneacetamide, N-(2-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95384-58-0
Record name Benzeneacetamide, N-(2-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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